molecular formula C9H21ClSn B1583157 Stannane, chlorotriisopropyl- CAS No. 14101-95-2

Stannane, chlorotriisopropyl-

Cat. No. B1583157
CAS RN: 14101-95-2
M. Wt: 283.42 g/mol
InChI Key: DDFYIVSQEDKSGY-UHFFFAOYSA-M
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Description

Stannane, chlorotriisopropyl- is an organotin compound. Organotin compounds are a class of synthetic compounds containing tin-carbon bonds . They have a wide range of applications, including as stabilizers for PVC plastics, biocides, and catalysts .


Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The synthesis of organotin compounds, such as Stannane, chlorotriisopropyl-, involves stannylation or C-Sn coupling reactions .


Physical And Chemical Properties Analysis

Stannane (SnH4) is a colorless gas and the tin analogue of methane . It has a direct band gap of 1.00 eV . Stanane has strong optical absorption in the visible as well as infrared regions of the solar spectrum .

Scientific Research Applications

Lewis Acidity and Intramolecular Coordination

Stannanes have been evaluated for their Lewis acidity and their ability to undergo intramolecular coordination. A study comparing different (3-methoxypropyl)stannanes showed how the Lewis acidity of the central tin atom influences their molecular structure, with implications for their reactivity and potential applications in catalysis and organic synthesis (Lebl, Zoufalá, & Bruhn, 2005).

Radical Reactions and Tin Species Removal

Stannanes are pivotal in radical reactions due to their ability to behave like traditional reagents while offering easier removal of tin-containing byproducts through mild hydrolysis. This property is crucial for cleaner reaction processes and has been explored for various radical reactions including halides, selenides, and cyclizations (Clive & Wang, 2002).

Air and Moisture Sensitivity of Germastannenes

Research into germastannenes has uncovered compounds with significant air and moisture sensitivity, offering insights into their stability and potential for precise synthetic applications. These studies provide a foundation for exploring novel compounds with >GeSn< double bonds, contributing to the development of new materials and chemical synthesis methods (Sekiguchi, Izumi, Lee, & Ichinohe, 2003).

Carbon-Carbon Bond Formation with CO2

The ability of stannyl complexes to react with CO2 to form carbon-carbon bonds represents a significant stride in carbon capture and utilization technologies. This process not only addresses environmental concerns but also opens up new pathways for synthesizing valuable organic compounds (Bhattacharyya et al., 2008).

Sequential Photostimulated Reactions and Cross-Coupling

Stannanes have been shown to participate in sequential photostimulated reactions with aromatic compounds, followed by palladium-catalyzed cross-coupling. This methodology allows for the efficient synthesis of complex organic molecules, highlighting the versatility of stannanes in organic synthesis (Corsico & Rossi, 2002).

Future Directions

In the field of extreme ultraviolet (EUV) lithography, stannane (SnH4) is formed as a by-product when a hydrogen plasma is used to clean off the tin that coats various surfaces. The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

chloro-tri(propan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7.ClH.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYIVSQEDKSGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161516
Record name Stannane, chlorotriisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, chlorotriisopropyl-

CAS RN

14101-95-2
Record name Stannane, chlorotriisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, chlorotriisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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